4-Pentenoic anhydride

Description

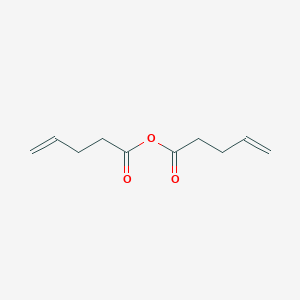

Structure

3D Structure

Properties

IUPAC Name |

pent-4-enoyl pent-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-3-5-7-9(11)13-10(12)8-6-4-2/h3-4H,1-2,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEDHQDYBHYNBIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)OC(=O)CCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369912 | |

| Record name | 4-Pentenoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63521-92-6 | |

| Record name | 4-Pentenoic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63521-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pentenoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Pentenoic Anhydride: A Technical Guide to Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-pentenoic anhydride (B1165640), a key monomer in the development of advanced biomaterials and drug delivery systems. This document details its chemical and physical properties, structural characteristics, synthesis, and reactivity. It also includes detailed experimental protocols and an exploration of its role in biomedical applications, particularly in the context of controlled-release technologies.

Chemical and Physical Properties

4-Pentenoic anhydride is a reactive organic compound, notable for the presence of terminal vinyl groups that allow for further functionalization and polymerization.[1] Its core properties are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | pent-4-enoyl pent-4-enoate | [1][2] |

| Synonyms | 4-Pentenoic acid anhydride | [2] |

| CAS Number | 63521-92-6 | [1][2][3] |

| Molecular Formula | C₁₀H₁₄O₃ | [1][2] |

| Molecular Weight | 182.22 g/mol | [1][2][3] |

| Appearance | Liquid | |

| Boiling Point | 78-81 °C at 0.4 mmHg | [3][4][5] |

| Density | 0.997 g/mL at 25 °C | [3][4][5] |

| Refractive Index (n²⁰/D) | 1.447 | [3][5] |

| Flash Point | 110 °C (230 °F) - closed cup | [3][5] |

Chemical Structure and Spectroscopic Analysis

The structure of this compound features two pentenoyl units linked by an anhydride bridge. The presence of both the anhydride linkage and terminal alkene functional groups makes it a versatile building block in polymer chemistry.

Molecular Structure: (H₂C=CHCH₂CH₂CO)₂O[3]

SMILES: C=CCCC(=O)OC(=O)CCC=C[1][3][5]

InChI Key: NEDHQDYBHYNBIF-UHFFFAOYSA-N[1][3][5]

NMR spectroscopy is a critical tool for the structural confirmation of this compound. The proton (¹H) and carbon-¹³ (¹³C) NMR spectra exhibit characteristic signals corresponding to the molecule's unique chemical environments.[1]

¹H NMR Spectral Data (Predicted) This is a predicted spectrum based on standard chemical shift values. Actual values may vary depending on solvent and experimental conditions.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.8 | ddt | 2H | -CH=CH₂ |

| ~5.0 | m | 4H | -CH=CH₂ |

| ~2.5 | t | 4H | -CH₂ -C=O |

| ~2.3 | q | 4H | =CH-CH₂ -CH₂- |

¹³C NMR Spectral Data (Predicted) This is a predicted spectrum based on standard chemical shift values.

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C =O |

| ~136 | -C H=CH₂ |

| ~116 | -CH=C H₂ |

| ~33 | -C H₂-C=O |

| ~28 | =CH-C H₂-CH₂- |

FTIR spectroscopy is used to identify the functional groups present in this compound. Acid anhydrides are characterized by two distinct carbonyl (C=O) stretching bands due to symmetric and asymmetric vibrations.[6]

Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| ~3080 | =C-H stretch (alkene) | Medium |

| ~2940, ~2860 | C-H stretch (alkane) | Medium |

| ~1820 | C=O asymmetric stretch | Strong |

| ~1750 | C=O symmetric stretch | Strong |

| ~1640 | C=C stretch (alkene) | Medium |

| ~1040 | C-O-C stretch (anhydride) | Strong |

| ~915 | =C-H bend (alkene) | Strong |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent polymerization are provided below. These protocols are intended for use by trained professionals in a controlled laboratory setting.

The most common method for synthesizing this compound is through the dehydration of its parent carboxylic acid using a dehydrating agent such as acetic anhydride or dicyclohexylcarbodiimide (B1669883) (DCC).[1]

Protocol using Acetic Anhydride:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2.0 equivalents of 4-pentenoic acid with 1.0 equivalent of acetic anhydride.

-

Heating: Heat the mixture to reflux (approximately 140-150 °C) and maintain for 2-3 hours.

-

Purification: After cooling to room temperature, remove the acetic acid byproduct and any unreacted acetic anhydride via vacuum distillation. The desired this compound can then be purified by fractional distillation under reduced pressure (boiling point 78-81 °C at 0.4 mmHg).[3][4][5]

-

Characterization: Confirm the product's identity and purity using ¹H NMR and FTIR spectroscopy as described in Section 2.

This compound is a valuable monomer for creating biodegradable polyanhydrides, which are widely used in drug delivery applications.[1] Melt polycondensation is a common solvent-free method for this polymerization.

Protocol for Melt Polycondensation:

-

Monomer Preparation: Place the purified this compound monomer into a glass reaction vessel equipped with a mechanical stirrer and a vacuum line.

-

Polymerization: Heat the vessel to 180 °C under a nitrogen atmosphere. Once the monomer is molten, apply a high vacuum (e.g., <0.1 mmHg) to remove the condensation byproducts.

-

Reaction Time: Continue the reaction under heat and vacuum for several hours (typically 3-6 hours). The viscosity of the melt will increase significantly as the polymer chains grow. The molecular weight of the resulting polymer can be controlled by adjusting the reaction time and temperature.[2]

-

Isolation: Cool the reaction vessel to room temperature. The solid polymer can be dissolved in a suitable solvent (e.g., dichloromethane) and precipitated in a non-solvent (e.g., cold hexane) to purify it from any remaining monomer.

-

Drying: Collect the precipitated polymer by filtration and dry it under vacuum to remove residual solvents.

Chemical Reactivity and Applications

-

Polymerization: As detailed above, the anhydride functionality allows for polycondensation reactions, while the vinyl groups can participate in radical polymerization or thiol-ene click chemistry, enabling the formation of cross-linked and functionalized polymers.[1]

-

Esterification: The anhydride reacts readily with alcohols, often in the presence of a mild base or catalyst, to form the corresponding ester and 4-pentenoic acid as a byproduct. This reaction is useful for surface modification of materials containing hydroxyl groups.

-

Hydrolysis: In the presence of water, the anhydride bond is susceptible to hydrolysis, reverting to two molecules of 4-pentenoic acid. This degradability is the cornerstone of its use in biomedical applications.[1]

The primary application of this compound is in the synthesis of biodegradable polyanhydrides for controlled drug delivery.[1] These polymers exhibit surface-eroding characteristics, which allows for a near zero-order release of encapsulated therapeutic agents.[1] The degradation rate can be tuned by copolymerizing with other monomers, thus controlling the drug release profile.

The degradation product, 4-pentenoic acid, is known to be biologically active. It acts as an inhibitor of fatty acid β-oxidation and has been studied for its hypoglycemic effects.[5][7][8] This inherent bioactivity should be considered during the design of drug delivery systems.

Role in Drug Delivery: A Mechanistic Overview

Polymers derived from this compound are hydrophobic, which limits water penetration into the bulk of the material. Consequently, hydrolysis of the anhydride bonds occurs primarily at the surface of the polymer matrix. This leads to a predictable, surface-eroding degradation mechanism.

Safety and Handling

This compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[3] All work should be conducted in a well-ventilated fume hood.[4] Store in a cool, dry place away from moisture.

This guide provides a foundational understanding of this compound for professionals in the chemical and biomedical fields. Its unique combination of reactivity and the biocompatibility of its polymeric forms ensures its continued importance in the development of next-generation therapeutic technologies.

References

- 1. Polyanhydride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP0260415A2 - Synthesis and application of high molecular weight polyanhydrides - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Metabolism of 4-pentenoic acid and inhibition of thiolase by metabolites of 4-pentenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 4-Pentenoic acid 97 591-80-0 [sigmaaldrich.com]

Synthesis of 4-Pentenoic Anhydride from 4-Pentenoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-pentenoic anhydride (B1165640) from its corresponding carboxylic acid. This document outlines the primary synthetic methodologies, detailed experimental protocols, and key analytical data pertinent to researchers in organic synthesis and drug development.

Introduction

4-Pentenoic anhydride is a valuable bifunctional molecule increasingly utilized in polymer chemistry and as a building block in organic synthesis. Its terminal alkene and reactive anhydride moieties allow for a variety of subsequent chemical transformations, making it a versatile reagent in the development of novel materials and complex molecules. This guide details the two principal methods for its synthesis from 4-pentenoic acid: direct dehydration using a coupling agent and a two-step conversion via an acyl chloride intermediate.

Synthetic Methodologies

The conversion of 4-pentenoic acid to its anhydride can be efficiently achieved through two primary routes. The selection of the method may depend on the scale of the reaction, the desired purity, and the available reagents.

Method 1: Dehydration using Dicyclohexylcarbodiimide (B1669883) (DCC)

This method involves the direct coupling of two molecules of 4-pentenoic acid using a dehydrating agent, most commonly dicyclohexylcarbodiimide (DCC). This approach is often favored for its high yield and mild reaction conditions. The reaction proceeds with the formation of a highly insoluble byproduct, dicyclohexylurea (DCU), which can be readily removed by filtration.

Method 2: Synthesis via 4-Pentenoyl Chloride

This two-step method first involves the conversion of 4-pentenoic acid to its more reactive acyl chloride derivative, 4-pentenoyl chloride. This is typically achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with a carboxylate salt of 4-pentenoic acid, often generated in situ using a base like pyridine (B92270), to form the anhydride.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound from 4-pentenoic acid.

| Parameter | Method 1: DCC Dehydration | Method 2: Via Acyl Chloride |

| Starting Material | 4-Pentenoic Acid | 4-Pentenoic Acid |

| Key Reagents | Dicyclohexylcarbodiimide (DCC) | Thionyl Chloride (or Oxalyl Chloride), Pyridine |

| Solvent | Dichloromethane (B109758) (CH₂Cl₂) | Dichloromethane (CH₂Cl₂) |

| Reported Yield | ~98% | ~93% |

| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Byproducts | Dicyclohexylurea (DCU) | Pyridinium hydrochloride |

| Purification Method | Filtration and Vacuum Distillation | Aqueous Workup and Vacuum Distillation |

Experimental Protocols

Method 1: Synthesis of this compound using DCC

This protocol is adapted from a general procedure for anhydride synthesis using DCC.

Materials:

-

4-Pentenoic acid

-

Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-pentenoic acid (2.0 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

To the stirred solution, add a solution of dicyclohexylcarbodiimide (1.0 equivalent) in anhydrous dichloromethane dropwise over 15-20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours.

-

The formation of a white precipitate (dicyclohexylurea) will be observed.

-

Filter the reaction mixture through a sintered glass funnel to remove the dicyclohexylurea precipitate. Wash the filter cake with a small amount of anhydrous dichloromethane.

-

Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation (boiling point: 78-81 °C at 0.4 mmHg).[1]

Method 2: Synthesis of this compound via 4-Pentenoyl Chloride

This protocol outlines the general steps for the synthesis via the acyl chloride intermediate.

Step 1: Synthesis of 4-Pentenoyl Chloride

Materials:

-

4-Pentenoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

A catalytic amount of N,N-Dimethylformamide (DMF) (optional)

-

Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-pentenoic acid (1.0 equivalent) and anhydrous dichloromethane.

-

Add thionyl chloride (1.2 - 1.5 equivalents) dropwise to the solution at room temperature. If using oxalyl chloride, a catalytic amount of DMF is often added.

-

After the addition, gently heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas (SO₂ and HCl, or CO, CO₂, and HCl) ceases. The reaction should be performed in a well-ventilated fume hood.

-

Allow the mixture to cool to room temperature. The solvent and excess thionyl chloride can be removed by distillation to yield crude 4-pentenoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

Materials:

-

Crude 4-Pentenoyl chloride (from Step 1)

-

4-Pentenoic acid

-

Pyridine

-

Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

-

In a separate flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-pentenoic acid (1.0 equivalent) and pyridine (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

To this solution, add the crude 4-pentenoyl chloride (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

The reaction mixture is then washed successively with water, dilute hydrochloric acid (to remove excess pyridine), and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude anhydride by vacuum distillation.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons (δ 5.7-5.9 ppm, multiplet, 2H and δ 4.9-5.1 ppm, multiplet, 4H) and the aliphatic protons of the pentenoyl chain.

-

¹³C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon around δ 168-170 ppm, along with signals for the sp² carbons of the double bond and the sp³ carbons of the alkyl chain.

-

IR Spectroscopy: The infrared spectrum is a key diagnostic tool for anhydride formation. It will exhibit two characteristic C=O stretching bands in the region of 1820-1800 cm⁻¹ and 1760-1740 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes of the anhydride carbonyl groups. A C=C stretching vibration should also be observable around 1640 cm⁻¹.

Visualizations

Synthesis Pathway Diagrams

Caption: Synthetic pathways to this compound.

Experimental Workflow: DCC Method

Caption: Experimental workflow for the DCC dehydration method.

Safety Considerations

-

Dicyclohexylcarbodiimide (DCC) is a potent sensitizer (B1316253) and can cause allergic reactions upon skin contact. Always handle DCC with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Thionyl chloride and oxalyl chloride are corrosive and react violently with water. These reagents should be handled in a well-ventilated fume hood, and appropriate PPE should be worn. The reactions evolve toxic gases.

-

Pyridine is a flammable liquid with a strong, unpleasant odor. It should be handled in a fume hood.

-

Vacuum distillation carries a risk of implosion. Ensure that the glassware used is free of cracks or defects and use a safety shield.

This guide provides a detailed overview of the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before carrying out any of the described procedures.

References

A Technical Guide to 4-Pentenoic Anhydride: Properties, Synthesis, and Applications in Advanced Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-pentenoic anhydride (B1165640), a key monomer in the development of advanced drug delivery systems. This document details its chemical identity, physicochemical properties, and synthesis. The core focus is on its application in the formulation of biodegradable polyanhydrides, with in-depth experimental protocols for polymer synthesis and microsphere fabrication. Quantitative data on polymer characterization and drug release kinetics are presented for comparative analysis. Furthermore, logical workflows for its synthesis and application are visualized to facilitate a deeper understanding of its utility in research and drug development.

Introduction

4-Pentenoic anhydride is a reactive bifunctional monomer that has garnered significant interest in the field of biomaterials and drug delivery. Its terminal vinyl groups and anhydride linkages allow for the synthesis of cross-linked, biodegradable polymers with tunable properties. These polymers are particularly promising for the controlled release of therapeutics, offering advantages such as surface erosion-based release mechanisms and the generation of biocompatible degradation products. This guide serves as a technical resource for professionals engaged in the design and development of novel drug delivery platforms.

Chemical Identity and Properties

The fundamental identification and key physicochemical properties of this compound are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | pent-4-enoyl pent-4-enoate | [1][2] |

| CAS Number | 63521-92-6 | [3] |

| Molecular Formula | C₁₀H₁₄O₃ | [1][3] |

| Molecular Weight | 182.22 g/mol | [1][3] |

| Appearance | Colorless liquid | |

| Density | 0.997 g/mL at 25 °C | |

| Boiling Point | 78-81 °C at 0.4 mmHg | |

| Refractive Index | n20/D 1.447 | |

| Solubility | Soluble in dichloromethane (B109758), tetrahydrofuran, acetonitrile, and dimethylformamide. Insoluble in water. | [4] |

Synthesis of this compound

This compound is typically synthesized from 4-pentenoic acid through dehydration. Two common methods involve the use of a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC) or reaction with acetic anhydride.

Experimental Protocol: Synthesis using Dicyclohexylcarbodiimide (DCC)

This method utilizes DCC as a coupling agent to facilitate the dehydration of 4-pentenoic acid.

Materials:

-

4-Pentenoic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Ice bath

-

Stir plate and stir bar

-

Filtration apparatus (Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-pentenoic acid (2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the stirred solution to 0 °C using an ice bath.

-

Addition of DCC: In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred 4-pentenoic acid solution over 5-10 minutes, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material. As the reaction proceeds, a white precipitate of N,N'-dicyclohexylurea (DCU) will form.[5]

-

Workup:

-

Once the reaction is complete, filter the mixture to remove the precipitated DCU.

-

Wash the filtrate with 0.5 N hydrochloric acid, followed by a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent.

-

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by vacuum distillation.[5]

Application in Drug Delivery: Polyanhydride Synthesis and Microsphere Formulation

The vinyl groups of this compound make it an ideal monomer for creating cross-linked polyanhydrides through mechanisms like thiol-ene photopolymerization. These polymers can be formulated into microspheres for controlled drug delivery.

Experimental Protocol: Thiol-Ene Photopolymerization of this compound

This protocol describes the synthesis of a cross-linked polyanhydride network.[6]

Materials:

-

This compound

-

Pentaerythritol tetrakis(3-mercaptopropionate) (thiol cross-linker)

-

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)

-

UV light source (365 nm)

-

Molds for polymer film casting

Procedure:

-

Monomer Mixture: In a suitable vessel, create a homogenous mixture of this compound and the thiol cross-linker at a desired molar ratio.

-

Initiator Addition: Add the photoinitiator to the monomer mixture at a specific concentration (e.g., 1 wt%).

-

Molding and Curing: Pour the mixture into molds of the desired shape and thickness. Expose the molds to UV light for a sufficient duration to ensure complete polymerization.

-

Post-Curing: After the initial UV exposure, the resulting polymer may be subjected to a post-curing step at an elevated temperature to ensure complete reaction of the functional groups.

Experimental Protocol: Formulation of Polyanhydride Microspheres

This protocol details the fabrication of drug-loaded microspheres using an oil-in-water (o/w) single emulsion solvent evaporation technique.

Materials:

-

Synthesized poly(this compound) or a copolymer

-

Drug to be encapsulated

-

Dichloromethane (DCM)

-

Poly(vinyl alcohol) (PVA) aqueous solution (e.g., 1% w/v)

-

Homogenizer or sonicator

-

Stir plate and stir bar

-

Centrifuge

-

Lyophilizer

Procedure:

-

Organic Phase Preparation: Dissolve the polyanhydride and the drug in DCM to form the organic phase.

-

Emulsification: Add the organic phase dropwise to the aqueous PVA solution while homogenizing or sonicating at a controlled speed to form an oil-in-water emulsion.

-

Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the hardening of the microspheres.

-

Microsphere Collection and Washing: Collect the microspheres by centrifugation. Wash the collected microspheres multiple times with deionized water to remove residual PVA and unencapsulated drug.

-

Lyophilization: Freeze-dry the washed microspheres to obtain a fine powder.

Quantitative Data and Characterization

The properties of the resulting polyanhydride and microspheres are critical for their performance in drug delivery applications.

Physicochemical Characterization of Polyanhydrides

| Parameter | PBTPA 1:1:2.5 | PBTPA 1:4:7 | Method | Reference(s) |

| Water Contact Angle (°) | 68.4 | 89.1 | Goniometry | [6] |

| Water Absorption (%) (after 16 days) | > 5 | ~ 0 | Mass measurement | [6] |

PBTPA is a polyanhydride synthesized from this compound, 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione, and 1,4-butanedithiol (B72698) in the specified molar ratios.

Characterization of Drug-Loaded Microspheres

| Parameter | Value Range | Method(s) | Reference(s) |

| Particle Size (μm) | 5 - 70 | Scanning Electron Microscopy (SEM), Laser Diffraction | [7][8] |

| Drug Loading (%) | 1.3 - 18.5 | HPLC, UV-Vis Spectroscopy | [7][9] |

| Encapsulation Efficiency (%) | 48 - >85 | HPLC, UV-Vis Spectroscopy | [8][9] |

In Vitro Drug Release Kinetics

The release of a drug from polyanhydride microspheres typically follows a multiphasic pattern, often characterized by an initial burst release followed by a sustained, zero-order release phase governed by surface erosion.[8][10]

| Phase | Description | Release Mechanism(s) |

| Initial Burst | Rapid release of drug located on or near the surface of the microspheres. | Diffusion |

| Sustained Release | Slower, continuous release of the encapsulated drug as the polymer matrix erodes. | Surface Erosion |

Visualized Workflows and Pathways

Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Application in Drug Delivery

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | C10H14O3 | CID 2733439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 63521-92-6 [smolecule.com]

- 4. N,N'-Dicyclohexylcarbodiimide - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. This compound 98 63521-92-6 [sigmaaldrich.com]

- 7. Quantification of Microsphere Drug Release by Fluorescence Imaging with the FRET System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Paclitaxel-loaded polymeric microparticles: Quantitative relationships between in vitro drug release rate and in vivo pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Drug Release Kinetics of PLGA-PEG Microspheres Encapsulating Aclacinomycin A: The Influence of PEG Content [mdpi.com]

- 10. mdpi.com [mdpi.com]

Physicochemical Properties of 4-Pentenoic Anhydride

An in-depth analysis of 4-Pentenoic anhydride (B1165640), a valuable reagent in organic synthesis, reveals its precise molecular characteristics. This technical guide provides a comprehensive overview of its molecular formula and weight for researchers, scientists, and professionals in drug development.

4-Pentenoic anhydride, identified by the CAS Number 63521-92-6, possesses a distinct molecular structure and weight that are crucial for stoichiometric calculations in chemical reactions.[1][2][3] Its IUPAC name is pent-4-enoyl pent-4-enoate.[1]

Quantitative Data Summary

The fundamental quantitative attributes of this compound are summarized in the table below for ease of reference and comparison.

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₁₄O₃ | [1][2] |

| Molecular Weight | 182.22 g/mol | [1][2][3] |

| Linear Formula | (H₂C=CHCH₂CH₂CO)₂O | [3] |

| CAS Number | 63521-92-6 | [1][2][3] |

Experimental Protocols

Detailed experimental protocols for the determination of the molecular weight and formula of this compound were not available in the provided search results. These properties are typically determined through standard analytical techniques such as mass spectrometry and elemental analysis.

Logical Relationships

The relationship between the common name, molecular formula, and molecular weight of this compound is a foundational concept in chemistry. The molecular formula dictates the elemental composition, which in turn determines the molecular weight.

Caption: Relationship between chemical name, formula, and molecular weight.

References

A Technical Guide to the Solubility of 4-Pentenoic Anhydride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-pentenoic anhydride (B1165640) in common organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information and detailed experimental protocols to enable researchers to determine quantitative solubility for their specific applications.

Introduction to 4-Pentenoic Anhydride

This compound, with the chemical formula (C₅H₇O)₂O, is a reactive bifunctional molecule utilized in various synthetic applications. Its structure, featuring two terminal vinyl groups, makes it a valuable monomer for the synthesis of functional polymers and cross-linked networks.[1] Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development.

Qualitative Solubility of this compound

Based on available information, this compound, a liquid at room temperature, exhibits high solubility or miscibility with a range of common organic solvents. This is attributed to its molecular structure which, despite the polar anhydride group, possesses significant nonpolar character. It is important to note that this compound readily reacts with water, undergoing hydrolysis to form 4-pentenoic acid; therefore, it is considered unstable in aqueous solutions.[2]

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Solvent | Qualitative Solubility | Reference |

| Ethers | Tetrahydrofuran (THF) | Miscible | [2] |

| Halogenated | Chloroform | Miscible | [2] |

| Halogenated | Dichloromethane | High | [2] |

| Nitriles | Acetonitrile | High | [2] |

| Sulfoxides | Dimethyl sulfoxide (B87167) (DMSO) | High | [2] |

| Protic Solvents | Water | Reacts | [2] |

Experimental Protocols for Determining Quantitative Solubility

Given the absence of extensive quantitative solubility data, researchers are encouraged to determine these values experimentally. The following are established methodologies that can be adapted for this compound.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solute in a solvent by measuring the mass of the solute dissolved in a saturated solution.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor connected to a circulating water bath).

-

Agitate the mixture using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached. The presence of undissolved this compound is necessary to confirm saturation.

-

-

Sample Withdrawal and Weighing:

-

After equilibration, cease agitation and allow the solution to settle for several hours, permitting the undissolved anhydride to separate.

-

Carefully withdraw a known volume (e.g., 10 mL) of the clear supernatant using a temperature-equilibrated pipette to prevent precipitation.

-

Transfer the aliquot to a pre-weighed, dry evaporating dish.

-

Weigh the dish with the solution to determine the total mass of the saturated solution.

-

-

Solvent Evaporation:

-

Carefully evaporate the solvent from the dish under controlled conditions (e.g., in a fume hood at room temperature or under a gentle stream of inert gas) to avoid loss of the less volatile this compound.

-

-

Calculation of Solubility:

-

Once the solvent is completely evaporated, weigh the evaporating dish containing the this compound residue.

-

The mass of the dissolved anhydride is the final mass of the dish minus the initial tare mass.

-

The mass of the solvent is the difference between the mass of the saturated solution and the mass of the dissolved anhydride.

-

Solubility can be expressed in various units, such as grams of anhydride per 100 grams of solvent or grams of anhydride per 100 mL of solvent.

-

Shake-Flask Method followed by Analytical Quantification

The shake-flask method is a widely recognized technique for determining equilibrium solubility. The concentration of the solute in the saturated solution is then determined using a suitable analytical method.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed glass vial.

-

Place the vials in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25 °C, 37 °C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature to let the excess liquid anhydride settle. Alternatively, centrifuge the vials at the same temperature to facilitate phase separation.

-

-

Sampling and Filtration:

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a chemically inert syringe filter (e.g., PTFE, 0.22 µm) to remove any undissolved micro-droplets. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the clear filtrate with a known volume of a suitable solvent.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC). A calibration curve prepared with standard solutions of known concentrations is required for accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility based on the concentration of the anhydride in the saturated filtrate, accounting for any dilutions.

-

Report the solubility in standard units, such as mg/mL or mol/L, and specify the temperature at which the measurement was performed.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflows for the experimental determination of solubility.

Caption: Workflow for the Gravimetric Method of Solubility Determination.

Caption: Workflow for the Shake-Flask Method with Analytical Quantification.

Conclusion

References

In-Depth Technical Guide to the Spectroscopic Data of 4-Pentenoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-pentenoic anhydride (B1165640), a valuable bifunctional reagent in organic synthesis and polymer chemistry. The information presented herein is intended to assist researchers and professionals in the accurate identification and utilization of this compound. This document details its nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic profiles and outlines a common experimental protocol for its synthesis.

Spectroscopic Data

The structural features of 4-pentenoic anhydride, including the terminal vinyl groups and the anhydride linkage, give rise to characteristic signals in its NMR and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by signals corresponding to the vinylic and aliphatic protons. The terminal vinyl protons typically appear as a complex multiplet in the downfield region of the spectrum.

| Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity |

| =CH₂ | 5.0 - 5.2 | m |

| -CH= | 5.7 - 5.9 | m |

| -CH₂-C=O | 2.6 - 2.8 | t |

| -CH₂-CH= | 2.3 - 2.5 | m |

Note: 'm' denotes a multiplet and 't' denotes a triplet. The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer frequency.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

| Carbon Assignment | Chemical Shift (δ) (ppm) |

| C=O | ~168 |

| -CH= | ~136 |

| =CH₂ | ~116 |

| -CH₂-C=O | ~33 |

| -CH₂-CH= | ~28 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is distinguished by the characteristic strong absorption bands of the anhydride functional group.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| C=O stretch (symmetric) | ~1820 | Strong |

| C=O stretch (asymmetric) | ~1750 | Strong |

| C=C stretch | ~1640 | Medium |

| C-O-C stretch | 1000 - 1100 | Strong |

| =C-H bend | 910 - 990 | Medium |

Experimental Protocols

A common and effective method for the synthesis of this compound is the dehydration of 4-pentenoic acid.

Synthesis of this compound from 4-Pentenoic Acid

This procedure involves the removal of a water molecule from two equivalents of 4-pentenoic acid using a dehydrating agent.

Materials:

-

4-Pentenoic acid

-

Acetic anhydride

-

Anhydrous sodium sulfate

-

Dichloromethane (or other suitable inert solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-pentenoic acid in an excess of acetic anhydride.

-

Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude product in dichloromethane.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acidic impurities, followed by washing with deionized water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by vacuum distillation.

Spectroscopic Analysis Protocol

NMR Spectroscopy:

-

Prepare a sample by dissolving a small amount of purified this compound in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Process the spectra to determine chemical shifts, multiplicities, and integration values.

IR Spectroscopy:

-

Obtain the IR spectrum of a thin film of the purified liquid product between two salt plates (e.g., NaCl or KBr) or by using an attenuated total reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Logical Relationships and Workflows

The synthesis and characterization of this compound follow a logical workflow, as illustrated in the diagrams below.

Caption: Synthetic workflow for this compound.

Caption: Spectroscopic characterization workflow.

An In-depth Technical Guide to the Safe Handling of 4-Pentenoic Anhydride

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides comprehensive safety and handling precautions for 4-Pentenoic anhydride (B1165640), a reactive chemical intermediate used in the synthesis of polymers and for drug delivery applications. The following sections detail the hazards, necessary protective measures, emergency procedures, and proper handling and storage of this compound.

Hazard Identification and Classification

4-Pentenoic anhydride is classified as a hazardous substance.[1] It is crucial to understand its potential dangers to mitigate risks effectively.

GHS Classification:

Hazard Statements:

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling.

| Property | Value |

| Molecular Formula | C10H14O3[2][6] |

| Molecular Weight | 182.22 g/mol [4][7] |

| Appearance | Colorless liquid[8] |

| Boiling Point | 78-81 °C at 0.4 mmHg[7] |

| Density | 0.997 g/mL at 25 °C[7] |

| Refractive Index | n20/D 1.447[7] |

| Flash Point | 110 °C (230 °F) - closed cup[5] |

| Stability | Stable under recommended storage conditions.[1] |

Exposure Controls and Personal Protection

To minimize exposure and ensure personal safety, the following engineering controls and personal protective equipment (PPE) are mandatory when handling this compound.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[2][3]

-

Provide appropriate exhaust ventilation at places where dust or aerosols may be formed.[2][3]

-

Facilities should be equipped with an eyewash station and a safety shower.[8]

Personal Protective Equipment (PPE)

| PPE Type | Specifications |

| Eye/Face Protection | Wear safety glasses with side-shields (or goggles) or a face shield. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).[1][3] |

| Skin Protection | Wear protective gloves and protective clothing. Handle with gloves that have been inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1][3] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, NIOSH/MSHA approved respiratory protection should be worn. Positive-pressure supplied air respirators may be required for high airborne contaminant concentrations.[1] A dust mask type N95 (US) or a type ABEK (EN14387) respirator filter is recommended.[5] |

Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of this compound and preventing accidents.

Safe Handling

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[2][3]

-

Wash hands thoroughly after handling.[2]

-

Use only outdoors or in a well-ventilated area.[2]

-

Keep away from heat, sparks, open flames, and hot surfaces. - No smoking.[9]

Storage Conditions

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2]

-

Store at room temperature or between 2-8°C under an inert atmosphere.[1][3]

-

Store locked up.[2]

-

Incompatible materials to avoid are strong oxidizing agents.[1]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Consult a physician.[1][3] |

| Skin Contact | Wash off with soap and plenty of water. Take off immediately all contaminated clothing. Consult a physician.[1][3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[2][3] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately.[1][3][8] |

Accidental Release and Fire-Fighting Measures

Accidental Release

-

Use personal protective equipment.[3]

-

Ensure adequate ventilation.[1]

-

Evacuate personnel to safe areas.[3]

-

Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2][3]

-

Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust).[9]

-

Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[3]

Fire-Fighting

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Specific Hazards: Hazardous decomposition products formed under fire conditions include carbon oxides.[1]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[3]

Experimental Protocols

While specific, detailed experimental protocols for the use of this compound are proprietary to individual research and development entities, it is commonly utilized in the following applications:

-

Polymer Synthesis: Used as a monomer in the preparation of cross-linked polyanhydrides.[10]

-

Drug Delivery: Employed in the preparation of glucose-functionalized (co)polymers for potential drug carrier systems.[10]

Researchers should consult relevant scientific literature for detailed methodologies related to their specific application.

Visual Guides

The following diagrams illustrate key safety and handling workflows.

Caption: Workflow for Safely Handling this compound.

Caption: First Aid Procedures for Exposure to this compound.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. Page loading... [guidechem.com]

- 3. angenechemical.com [angenechemical.com]

- 4. This compound | C10H14O3 | CID 2733439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-戊烯酐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. This compound 98 63521-92-6 [sigmaaldrich.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

- 10. 無水ペント-4-エン酸 98% | Sigma-Aldrich [sigmaaldrich.com]

4-Pentenoic Anhydride: A Technical Guide to Commercial Availability, Purity, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-pentenoic anhydride (B1165640), a valuable bifunctional reagent increasingly utilized in polymer chemistry and drug delivery systems. Its terminal alkene and reactive anhydride moieties make it a versatile building block for the synthesis of functionalized polymers and biodegradable materials. This document details its commercial availability, typical purity levels, and provides insights into its synthesis and characterization.

Commercial Availability and Physical Properties

4-Pentenoic anhydride is readily available from several chemical suppliers. The typical purity offered commercially is 98% or greater. Below is a summary of its key physical and chemical properties.

| Property | Value | Reference |

| CAS Number | 63521-92-6 | [1] |

| Molecular Formula | C₁₀H₁₄O₃ | [1][2] |

| Molecular Weight | 182.22 g/mol | [1][2] |

| Boiling Point | 78-81 °C at 0.4 mmHg | [3] |

| Density | 0.997 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.447 | [3] |

| IUPAC Name | pent-4-enoyl pent-4-enoate | [1] |

Purity and Common Suppliers

The compound is typically supplied with a purity of 98%, suitable for most research and development applications. Higher purity grades may be available upon request from specialized manufacturers.

| Supplier | Reported Purity |

| Sigma-Aldrich | 98% |

| Santa Cruz Biotechnology | ≥97% |

| Smolecule | Custom |

Synthesis of this compound

Representative Experimental Protocol: Dehydration of 4-Pentenoic Acid

Disclaimer: This is a representative protocol for the synthesis of an anhydride from a carboxylic acid and should be adapted and optimized for 4-pentenoic acid with appropriate safety precautions.

Materials:

-

4-Pentenoic acid

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous solvent (e.g., dichloromethane)

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-pentenoic acid (2 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic anhydride (1 equivalent) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or infrared spectroscopy (monitoring the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the anhydride C=O stretches).

-

Once the reaction is complete, remove the solvent and excess trifluoroacetic acid/trifluoroacetic acid byproduct under reduced pressure using a rotary evaporator.

-

The crude this compound is then purified by vacuum distillation.

Purification: Vacuum Distillation

Due to its relatively high boiling point, this compound should be purified by vacuum distillation to prevent decomposition at atmospheric pressure.

Procedure:

-

Set up a vacuum distillation apparatus with a short path distillation head. Ensure all glassware is dry.

-

Transfer the crude this compound to the distillation flask.

-

Slowly reduce the pressure to the desired level (e.g., 0.4 mmHg).

-

Gradually heat the distillation flask using a heating mantle.

-

Collect the fraction that distills at the expected boiling point (78-81 °C at 0.4 mmHg).[3]

The synthesis and purification workflow is illustrated in the following diagram:

References

An In-depth Technical Guide to 4-Pentenoic Anhydride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pentenoic anhydride (B1165640) is a versatile bifunctional reagent that has garnered significant interest in organic synthesis. Its unique structure, featuring a reactive anhydride moiety and a terminal alkene, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, with a particular focus on its utility in polymer chemistry for drug delivery systems and as a valuable protecting group in peptide synthesis. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its practical application in a laboratory setting.

Introduction

4-Pentenoic anhydride, also known as pent-4-enoyl pent-4-enoate, is a symmetrical carboxylic anhydride derived from 4-pentenoic acid.[1] The presence of two key functional groups—the electrophilic anhydride and the nucleophilic/radically polymerizable double bond—makes it a highly valuable building block in modern organic synthesis. Its ability to undergo acylation reactions, polymerizations, and serve as a cleavable protecting group has led to its application in diverse areas, from the synthesis of functional polymers to the intricate construction of bioactive molecules.[2][3] This document serves as a technical resource for researchers, providing in-depth information on the properties, synthesis, and synthetic applications of this compound.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its proper handling, characterization, and use in synthesis.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | pent-4-enoyl pent-4-enoate | [1] |

| Synonyms | 4-Pentenoic acid anhydride, Pent-4-enoic anhydride | [4] |

| CAS Number | 63521-92-6 | [1] |

| Molecular Formula | C₁₀H₁₄O₃ | [1] |

| Molecular Weight | 182.22 g/mol | [1] |

| Appearance | Clear, colorless to light yellow liquid | |

| Density | 0.997 g/mL at 25 °C | [5] |

| Boiling Point | 78-81 °C at 0.4 mmHg | [5] |

| Refractive Index (n²⁰/D) | 1.447 | [5] |

| Flash Point | 110 °C (230 °F) - closed cup | [6] |

| Solubility | Reacts with water. Soluble in many organic solvents. | [1] |

Spectroscopic Data

| Spectroscopy | Characteristic Peaks | Reference(s) |

| ¹H NMR (CDCl₃) | δ 5.8 (m, 2H, -CH=CH₂), 5.1-5.0 (m, 4H, -CH=CH₂), 2.6 (t, 4H, -CH₂-C=O), 2.4 (m, 4H, -CH₂-CH=) | [7][8] |

| ¹³C NMR (CDCl₃) | δ 168.5 (C=O), 136.2 (-CH=), 116.0 (=CH₂), 33.5 (-CH₂-C=O), 28.1 (-CH₂-CH=) | [9][10][11] |

| FTIR (neat) | 3100-3000 cm⁻¹ (C-H stretch, alkene), 2980-2850 cm⁻¹ (C-H stretch, alkane), 1820 & 1750 cm⁻¹ (C=O stretch, anhydride), 1640 cm⁻¹ (C=C stretch, alkene) | [12][13][14][15] |

Synthesis of this compound

This compound is typically synthesized from its corresponding carboxylic acid, 4-pentenoic acid, through a dehydration reaction.[1]

Synthesis of 4-Pentenoic Acid

A common route to 4-pentenoic acid involves the malonic ester synthesis, starting from diethyl malonate and an allyl halide.[16]

-

Alkylation: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), an equimolar amount of diethyl malonate is added dropwise at room temperature. The mixture is stirred for 30 minutes, followed by the dropwise addition of an equimolar amount of allyl bromide. The reaction mixture is then refluxed for 2-3 hours.

-

Hydrolysis and Decarboxylation: After cooling, the solvent is removed under reduced pressure. The residue is treated with an excess of aqueous sodium hydroxide (B78521) solution and refluxed for 3-4 hours to hydrolyze the ester groups. The reaction mixture is then cooled and acidified with concentrated hydrochloric acid until the pH is acidic, which induces decarboxylation upon heating.

-

Work-up and Purification: The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude 4-pentenoic acid is then purified by vacuum distillation.

Synthesis of this compound from 4-Pentenoic Acid

The conversion of 4-pentenoic acid to its anhydride is achieved using a dehydrating agent. Trifluoroacetic anhydride is an effective reagent for this transformation.[17]

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), 4-pentenoic acid (2.0 eq) is dissolved in a dry, inert solvent such as dichloromethane.

-

Addition of Dehydrating Agent: The solution is cooled to 0 °C in an ice bath. Trifluoroacetic anhydride (1.0 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or infrared spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

Work-up and Purification: The solvent and trifluoroacetic acid byproduct are carefully removed under reduced pressure. The crude this compound is then purified by vacuum distillation to yield a colorless liquid.

References

- 1. Buy this compound | 63521-92-6 [smolecule.com]

- 2. Polyanhydride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 63521-92-6 | Benchchem [benchchem.com]

- 4. This compound | C10H14O3 | CID 2733439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. Synthesis of Aliphatic Polyanhydrides with Controllable and Reproducible Molecular Weight - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hmdb.ca [hmdb.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. spcmc.ac.in [spcmc.ac.in]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. IR Absorption Table [webspectra.chem.ucla.edu]

- 15. eng.uc.edu [eng.uc.edu]

- 16. CN101200425A - Method for synthesizing 4-pentenoic acid - Google Patents [patents.google.com]

- 17. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Core Reactions of 4-Pentenoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pentenoic anhydride (B1165640), a reactive bifunctional molecule, has emerged as a valuable building block in the fields of polymer chemistry, biomaterials science, and drug delivery. Its unique structure, featuring two acylating groups and two terminal vinyl functionalities, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the core reactions of 4-pentenoic anhydride, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in research and development.

Synthesis of this compound

The most common and straightforward method for synthesizing this compound is through the dehydration of 4-pentenoic acid. This can be achieved using various dehydrating agents, with dicyclohexylcarbodiimide (B1669883) (DCC) being a widely used reagent for its efficiency under mild conditions.

Experimental Protocol: Synthesis using Dicyclohexylcarbodiimide (DCC)

Materials:

-

4-Pentenoic acid

-

Dicyclohexylcarbodiimide (DCC)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve 4-pentenoic acid (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.5 M.

-

Cool the stirred solution to 0 °C using an ice bath.

-

In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM.

-

Add the DCC solution dropwise to the stirred 4-pentenoic acid solution at 0 °C over a period of 5–10 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).

-

The byproduct, dicyclohexylurea (DCU), will precipitate out of the solution. Filter the reaction mixture to remove the precipitated DCU.

-

Wash the filter cake with a small amount of DCM.

-

Combine the filtrates and dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude this compound by flash column chromatography on silica gel to yield the final product.[1][2][3]

Quantitative Data:

| Reactant Ratio (Acid:DCC) | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| 1 : 1.1 | DCM | 0 °C to RT | Varies | 87-94 | [3] |

Key Reactions and Applications

This compound's dual reactivity makes it a versatile reagent for various applications, particularly in the synthesis of functional polymers and biomaterials for drug delivery.

Acylation Reactions

The anhydride functionality of this compound readily reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively. This acylation reaction is a fundamental tool for introducing the pentenoyl group, with its reactive vinyl handle, onto various molecules.

The reaction with amines produces N-substituted 4-pentenamides. This is particularly useful for modifying natural polymers like chitosan (B1678972) or amino acids to introduce sites for further polymerization or crosslinking.

Experimental Protocol: Acylation of Glycine (B1666218)

This protocol is adapted from the acylation of glycine with acetic anhydride and can be applied to this compound with minor modifications.[4]

Materials:

-

Glycine

-

This compound

-

Water

-

Ice

Procedure:

-

Dissolve glycine (1 mole) in water.

-

Add this compound (2 moles) to the solution in one portion with vigorous stirring.

-

Continue stirring for 15-20 minutes. The solution may become hot.

-

Cool the solution in an ice bath to induce crystallization of the N-(4-pentenoyl)glycine.

-

Collect the precipitate by filtration, wash with ice-cold water, and dry.

-

The filtrate can be concentrated to obtain a second crop of the product.[4]

Quantitative Data (Adapted from Acetic Anhydride Reaction):

| Reactant (Amino Acid) | Anhydride | Solvent | Reaction Time | Yield (%) | Reference |

| Glycine | Acetic Anhydride | Water | 15-20 min | 89-92 | [4] |

Cycloaddition Reactions

The terminal vinyl groups of this compound and its derivatives can participate in cycloaddition reactions, offering pathways to complex cyclic and polycyclic structures.

When the 4-pentenoyl group is attached to a conjugated diene, an intramolecular Diels-Alder reaction can occur, forming two new rings in a single step. This reaction is highly valuable in the synthesis of complex natural products due to its high degree of stereocontrol. [5][6][7]While specific examples with this compound are not abundant in the literature, the principle can be applied to its derivatives.

General Reaction Scheme: A substrate containing both a diene and a dienophile (the 4-pentenoyl group) connected by a suitable tether can undergo an intramolecular [4+2] cycloaddition upon heating to yield a bicyclic product. The regioselectivity (fused vs. bridged product) is often high, favoring the fused product. [5]

The vinyl groups of this compound can undergo a [2+2] cycloaddition with another alkene upon photochemical activation. This reaction is a powerful tool for the synthesis of four-membered cyclobutane (B1203170) rings, which are present in some natural products and can serve as versatile synthetic intermediates. [8][9][10] General Reaction Scheme: Irradiation of a solution containing a 4-pentenoyl derivative and another alkene can lead to the formation of a cyclobutane ring. The reaction often proceeds through a triplet excited state and a diradical intermediate.

Logical Relationship of Cycloadditions

Thiol-Ene "Click" Reactions

The vinyl group of this compound is highly amenable to thiol-ene "click" reactions. This photo- or radical-initiated reaction proceeds with high efficiency and specificity, making it an excellent method for crosslinking polymers to form hydrogels or for surface modification of biomaterials. [11][12][13] Experimental Protocol: Thiol-Ene Hydrogel Formation

Materials:

-

4-arm poly(ethylene glycol) norbornene (PEG4NB)

-

Dithiothreitol (DTT)

-

Photoinitiator (e.g., lithium phenyl-2,4,6-trimethylbenzoylphosphinate, LAP)

-

Aqueous buffer solution

Procedure:

-

Prepare a solution of PEG4NB and DTT in the desired aqueous buffer with a 1:1 molar ratio of thiol to ene groups.

-

Add the photoinitiator (e.g., 1 mM LAP).

-

Expose the solution to UV light (e.g., 365 nm, 5 mW/cm²) for a specified time (e.g., 3 minutes) to initiate polymerization and form the hydrogel. [11] Quantitative Data:

| Polymer System | Crosslinker | Photoinitiator | UV Exposure | Result | Reference |

| 4 wt% PEG4NB | DTT | 1 mM LAP | 365 nm, 5 mW/cm², 3 min | Hydrogel formation | [11] |

Hydrolysis

Like other acid anhydrides, this compound is susceptible to hydrolysis, reacting with water to form two molecules of 4-pentenoic acid. This reaction is typically rapid and is an important consideration when working with the anhydride in aqueous or protic environments. The rate of hydrolysis can be influenced by pH and the presence of catalysts.

General Reaction: (CH₂=CH(CH₂)₂CO)₂O + H₂O → 2 CH₂=CH(CH₂)₂COOH

While specific kinetic data for this compound is not readily available, studies on similar anhydrides like acetic anhydride show that the hydrolysis follows pseudo-first-order kinetics in the presence of excess water. [14]

Applications in Drug Delivery

The versatile chemistry of this compound makes it a valuable tool in the design and synthesis of drug delivery systems.

Nanoparticle Formulation

This compound can be used to functionalize polymers like poly(lactic-co-glycolic acid) (PLGA) to create nanoparticles with tunable properties. The pendant vinyl groups can be used for subsequent surface modification, such as the attachment of targeting ligands or stealth-conferring moieties like PEG.

Experimental Workflow for Nanoparticle Preparation

Conclusion

This compound is a highly versatile and reactive molecule with significant potential in materials science and drug development. Its ability to undergo acylation, cycloaddition, and thiol-ene reactions provides a rich chemical toolbox for the synthesis of functional polymers, hydrogels, and nanoparticles. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers seeking to harness the unique properties of this compound in their work. Further exploration of its cycloaddition chemistry and the kinetics of its hydrolysis will undoubtedly expand its applications in the future.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. organicreactions.org [organicreactions.org]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 4-Pentenoyl chloride | C5H7ClO | CID 4228493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Formulation of Functionalized PLGA-PEG Nanoparticles for In Vivo Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crosslinking and degradation of step-growth hydrogels formed by thiol-ene photo-click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thiol–ene click hydrogels for therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

Methodological & Application

Application Notes and Protocols: 4-Pentenoic Anhydride in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pentenoic anhydride (B1165640) is a versatile monomer utilized in polymer chemistry to synthesize functional and biodegradable polymers. Its terminal vinyl group and anhydride linkage allow for a variety of polymerization and modification strategies, making it a valuable building block for materials in drug delivery, tissue engineering, and other biomedical applications. This document provides detailed application notes and protocols for the use of 4-pentenoic anhydride in the synthesis of cross-linked polyanhydrides, glucose-functionalized copolymers, and polymers with pendant reactive groups.

Applications of this compound in Polymer Chemistry

This compound is primarily employed in three key areas of polymer chemistry:

-

Cross-linked Polyanhydrides for Drug Delivery: Through thiol-ene photopolymerization, this compound can be co-polymerized with multifunctional thiols to form cross-linked, biodegradable networks. These materials are particularly promising for controlled drug delivery applications due to their surface-eroding properties, which can lead to zero-order drug release kinetics.[1][2][3][4][5]

-

Glucose-Functionalized Copolymers: The anhydride functionality of this compound can be reacted with glucose derivatives to introduce carbohydrate moieties into the polymer structure. These functionalized polymers are of interest for applications requiring specific biological recognition, such as targeted drug delivery.

-

Polymers with Pendant Vinyl Groups: The vinyl groups of this compound can be preserved during polymerization, yielding polymers with pendant reactive sites. These pendant vinyl groups can be further modified through various "click" chemistry reactions to attach targeting ligands, imaging agents, or other functional molecules.

Quantitative Data Summary

The following tables summarize key quantitative data for polymers synthesized using this compound.

Table 1: Mechanical Properties of Cross-linked Polyanhydrides

| Polymer Composition | Tensile Modulus (MPa) | Glass Transition Temperature (°C) | Reference |

| Cross-linked this compound and pentaerythritol (B129877) tetrakis(3-mercaptopropionate) | Up to 25 | -15 to -50 | [6][7][8] |

Table 2: Degradation of Cross-linked Polyanhydrides

| Polymer Composition | Medium | Time to Complete Degradation | Mass Loss Profile | Reference |

| Cross-linked this compound and pentaerythritol tetrakis(3-mercaptopropionate) | PBS (pH 7.4) | ~10 days | Linear after a ~24-hour induction period | [6][7] |

| Cross-linked this compound and pentaerythritol tetrakis(3-mercaptopropionate) | PBS (pH < 6-7) | Slower degradation | Solubility of degradation product is low | [9][10] |

Table 3: Drug Release from Cross-linked Polyanhydride Matrices

| Polymer Composition | Model Drug | Release Profile | Key Findings | Reference |

| Cross-linked this compound and pentaerythritol tetrakis(3-mercaptopropionate) | Lidocaine | Muted burst release followed by a delayed release correlated to erosion kinetics. | Release is governed by both diffusion and polymer erosion. | [6][7] |

| Cross-linked this compound and pentaerythritol tetrakis(3-mercaptopropionate) | Hydrophilic Dye | Qualitatively follows the mass loss profile. | Release appears to be by both diffusion and mass loss mechanisms.[9][10] |

Experimental Protocols

Protocol 1: Synthesis of Cross-linked Polyanhydrides via Thiol-Ene Photopolymerization

This protocol describes the synthesis of a cross-linked poly(thioether anhydride) network using this compound and pentaerythritol tetrakis(3-mercaptopropionate) (PETMP).

Materials:

-

This compound (PNA)

-

Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)

-

2,2-dimethoxy-2-phenylacetophenone (DMPA) photoinitiator

-

Anhydrous dichloromethane (B109758) (DCM)

-

UV lamp (365 nm)

Procedure:

-

Monomer and Initiator Preparation: In a clean, dry glass vial, dissolve this compound (1 molar equivalent) and pentaerythritol tetrakis(3-mercaptopropionate) (0.5 molar equivalents, for a 1:1 thiol-ene functional group ratio) in a minimal amount of anhydrous DCM.

-

Add the photoinitiator, 2,2-dimethoxy-2-phenylacetophenone, to the monomer mixture at a concentration of 1 wt%.

-

Vortex the mixture until the photoinitiator is completely dissolved.

-

Photopolymerization: Cast the monomer/initiator solution into a desired mold (e.g., a Teflon mold for thin films or cylindrical disks).

-

Place the mold under a UV lamp (365 nm) with an intensity of approximately 4-5 mW/cm².

-

Irradiate the sample for 10-15 minutes to ensure complete polymerization. The polymer will solidify during this time.

-

Post-curing and Purification: Remove the cured polymer from the mold.

-

To remove any unreacted monomers or initiator, swell the polymer in dichloromethane for 24 hours, followed by drying under vacuum to a constant weight.

Protocol 2: Synthesis of Glucose-Functionalized Copolymers

This protocol outlines a general procedure for the synthesis of a glucose-functionalized copolymer by reacting a hydroxyl-containing glucose derivative with a polymer containing anhydride groups derived from this compound.

Materials:

-

Poly(this compound-co-sebacic anhydride) (or another suitable polyanhydride)

-

1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose

-

Anhydrous pyridine (B92270)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

Polymer Dissolution: Dissolve the poly(this compound-co-sebacic anhydride) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

-

Addition of Glucose Derivative: In a separate flask, dissolve 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose in anhydrous DMF.

-

Add the glucose derivative solution dropwise to the polymer solution with constant stirring.

-

Catalyst Addition: Add anhydrous pyridine to the reaction mixture to catalyze the esterification reaction between the hydroxyl groups of the glucose derivative and the anhydride groups of the polymer.

-

Reaction: Heat the reaction mixture to 50-60 °C and allow it to stir for 24-48 hours under a nitrogen atmosphere.

-

Purification: Precipitate the resulting glucose-functionalized copolymer by pouring the reaction mixture into a large excess of a non-solvent, such as diethyl ether or cold water.

-

Collect the precipitate by filtration and wash it thoroughly with the non-solvent to remove unreacted starting materials and catalyst.

-

Dry the purified polymer under vacuum to a constant weight.

-